7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to a tetrahydronaphthalene ring system, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method starts with the precursor 5-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. This compound undergoes a series of reactions, including reduction and amination, to introduce the amine group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones or aldehydes to alcohols.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of structural modifications on biological activity.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: A precursor in the synthesis of the target compound.
1-Naphthalenol, 1,2,3,4-tetrahydro-: Shares a similar tetrahydronaphthalene ring system but lacks the chloro and methoxy groups.
Naphthalene, 1,2,3,4-tetrahydro-: Another related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3 |
InChI Key |
OBWANGWRKCMAGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
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